molecular formula C₂₅H₃₃N₅O₇ B058133 Asterinin D CAS No. 163136-31-0

Asterinin D

Cat. No.: B058133
CAS No.: 163136-31-0
M. Wt: 515.6 g/mol
InChI Key: MSWRFBPAGLGJCX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid is a synthetic compound with a complex structure It is a peptide-like molecule that contains multiple amino acid residues and unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the peptide backbone: This step involves the coupling of amino acid residues using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the tetradehydroprolyl group: This step requires the selective deprotection and coupling of the tetradehydroprolyl group to the peptide backbone.

    Final deprotection and purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to streamline the synthesis process. These machines can perform the repetitive steps of amino acid coupling and deprotection with high efficiency and precision. Additionally, large-scale purification methods such as preparative HPLC can be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and targeted therapy.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid analogs: Compounds with similar peptide backbones but different side chains or functional groups.

    Other bioactive peptides: Peptides with similar biological activities, such as antimicrobial or anticancer properties.

Uniqueness

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid is unique due to its specific combination of amino acid residues and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-[[3-hydroxy-2-[2-(1H-pyrrole-2-carbonylamino)butanoylamino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWRFBPAGLGJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936792
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163136-31-0
Record name Asterinin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Asterinin D?

A: this compound, also known as 2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid, is a pentapeptide isolated from the roots of Aster tataricus L.f. []. While the provided abstract does not delve into the specifics of its molecular formula, weight, or spectroscopic data, it highlights that the elucidation of its structure was achieved through a combination of spectroscopic analyses, chemical methods, and enzymatic techniques [].

Q2: Can you elaborate on the isolation and identification methods used for this compound?

A: The abstract mentions that both spectroscopic and chemical methods, including enzymatic techniques, were crucial in determining the structure of this compound []. Unfortunately, the abstract doesn't detail the specific spectroscopic methods (e.g., NMR, mass spectrometry) or chemical/enzymatic procedures employed. Further investigation into the full research article is recommended for a comprehensive understanding of these methodologies.

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